Sodium trimetaphosphate

Catalog No.
S580576
CAS No.
7785-84-4
M.F
H3NaO9P3
M. Wt
262.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium trimetaphosphate

CAS Number

7785-84-4

Product Name

Sodium trimetaphosphate

IUPAC Name

trisodium;2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide

Molecular Formula

H3NaO9P3

Molecular Weight

262.93 g/mol

InChI

InChI=1S/Na.H3O9P3/c;1-10(2)7-11(3,4)9-12(5,6)8-10/h;(H,1,2)(H,3,4)(H,5,6)

InChI Key

DTDZJFRNMABDAF-UHFFFAOYSA-N

SMILES

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+]

Synonyms

calcium trimetaphosphate, magnesium trimetaphosphate, sodium trimetaphosphate, trimetaphosphoric acid, trimetaphosphoric acid, 99Tc-labeled cpd, trimetaphosphoric acid, calcium (2:3) salt, hexahydrate, trimetaphosphoric acid, magnesium (2:3) salt, trimetaphosphoric acid, magnesium (2:3) salt, dodecahydrate, trimetaphosphoric acid, ruthenium (+3) salt, trimetaphosphoric acid, tripotassium salt, trimetaphosphoric acid, trisodium salt

Canonical SMILES

OP1(=O)OP(=O)(OP(=O)(O1)O)O.[Na]

Isomeric SMILES

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+]

The exact mass of the compound Sodium trimetaphosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Cariostatic Agents - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Anticaking; Buffering; Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium trimetaphosphate (STMP) is a cyclic inorganic polyphosphate with the formula Na3P3O9. Unlike linear polyphosphates such as sodium tripolyphosphate (STPP) and sodium hexametaphosphate (SHMP), STMP's three phosphate units are joined into a stable ring structure. This configuration imparts distinct chemical properties, making it a preferred agent for specific applications including starch modification, water treatment, and as a specialty chemical intermediate. Its primary functions are as a cross-linking agent, a sequestrant for metal ions, and a phosphorylating agent, where its unique reactivity and stability differentiate it from its linear analogs.

Direct substitution of Sodium Trimetaphosphate (STMP) with linear polyphosphates like Sodium Tripolyphosphate (STPP) or Sodium Hexametaphosphate (SHMP) often leads to process failures and suboptimal product performance. The cyclic structure of STMP provides superior hydrolytic stability, especially in acidic or high-temperature aqueous solutions where linear P-O-P bonds readily break down into less effective orthophosphates. This degradation, known as reversion, eliminates the sequestering and cross-linking capabilities of linear polyphosphates, a problem less pronounced with the more robust ring structure of STMP. Furthermore, the cyclic configuration offers a distinct reactivity profile, making it a more effective phosphorylating agent for specific substrates like starches or proteins, where linear analogs may react less efficiently or require harsher conditions.

Superior Solubility and Stability in the Presence of Divalent Cations (Ca2+, Mg2+)

In the presence of high concentrations of divalent cations, which are common in hard water and many biological or industrial processes, linear polyphosphates precipitate, reducing their efficacy. In contrast, cyclic trimetaphosphate (STMP) demonstrates exceptional solubility. In a direct comparison, STMP remained soluble even in molar concentrations of Mg2+ and showed minimal precipitation with 200 mM Ca2+. Conversely, linear sodium tripolyphosphate (STPP) and sodium pyrophosphate (TSPP) precipitated efficiently at much lower divalent metal ion concentrations.

Evidence DimensionSolubility in 200 mM Calcium Chloride Solution
Target Compound DataNo precipitation observed
Comparator Or BaselineLinear tripolyphosphate (STPP) and pyrophosphate (TSPP): Strong precipitation
Quantified DifferenceQualitatively high solubility for STMP vs. low solubility for linear analogs
ConditionsAqueous solution containing 200 mM Ca2+, representative of prebiotic ocean models and hard water scenarios.

This ensures STMP remains active and available in solution for sequestration or reaction in hard water or calcium-rich environments, preventing process inefficiencies caused by precipitation.

Enhanced Starch Cross-Linking Efficiency for Modified Food and Industrial Biopolymers

Sodium trimetaphosphate is a highly effective cross-linking agent for starches, used to improve thermal stability, shear resistance, and texture in food and industrial applications. Its cyclic structure allows for efficient formation of distarch monophosphate and cyclic-monostarch monophosphate linkages, which reinforce the starch granule structure. While often used in combination with STPP, processes optimized for STMP demonstrate increased reaction efficiency. The resulting cross-linked starches exhibit significantly reduced retrogradation (tendency to recrystallize) and syneresis (water separation) compared to native starch.

Evidence DimensionStarch Paste Stability
Target Compound DataSTMP-crosslinked starch pastes show high viscosity, shear resistance, and thermal stability.
Comparator Or BaselineNative starch paste: Granules rupture upon heating, leading to low viscosity and high retrogradation.
Quantified DifferenceSTMP-crosslinked potato starch granules scarcely ruptured after heating at 95°C for 30 min, whereas native starch granules were completely ruptured and disappeared.
ConditionsAqueous starch slurry, heated to 95°C for 30 minutes.

For producing high-performance modified starches with specific textures and process stability, STMP provides a more robust and efficient cross-linking reaction than relying on less stable or less reactive phosphate sources.

Superior Hydrolytic Stability for Consistent Performance in Aqueous Formulations

The P-O-P anhydride bonds in linear polyphosphates like STPP are thermodynamically unstable in water and hydrolyze to orthophosphate, losing their function. The rate of this hydrolysis, or reversion, is accelerated by lower pH and higher temperatures. Cyclic polyphosphates like STMP are comparatively stable in aqueous solutions. While specific kinetic data varies by conditions, the principle holds that the ring structure of STMP is more resistant to hydrolysis than the open chains of STPP or SHMP, ensuring longer active performance in solution-based applications such as water treatment or liquid detergents.

Evidence DimensionHydrolytic Stability
Target Compound DataComparatively stable in aqueous solutions due to cyclic structure.
Comparator Or BaselineLinear polyphosphates (STPP, SHMP): Prone to hydrolysis (reversion) into orthophosphate, especially at non-neutral pH or elevated temperature.
Quantified DifferenceAt physiological pH, linear polyphosphate has a half-life of about 90 minutes in plasma, while being stable for months ex vivo in neutral aqueous solution. This rate increases dramatically with decreasing pH or increasing temperature.
ConditionsAqueous solution, with stability dependent on pH, temperature, and presence of metal ions.

This enhanced stability ensures consistent, long-term performance in liquid formulations and processes, preventing the loss of function that occurs when linear polyphosphates revert to inactive orthophosphate.

Effective Phosphorylating Agent for Biomolecule and Materials Modification

STMP serves as an effective phosphorylating agent in aqueous media, capable of modifying biomolecules like amino acids and collagen. In one study, STMP was used to phosphorylate various amino acids to yield N-phosphono-amino acids with yields of 60-91% in a one-step aqueous reaction. This reactivity is leveraged in dental research to phosphorylate demineralized collagen matrices, creating nucleation sites for remineralization. This specific reactivity makes STMP a valuable precursor for creating functionalized biomaterials where other phosphate sources may be less effective or require non-aqueous conditions.

Evidence DimensionReaction Yield for N-phosphorylation of Amino Acids
Target Compound Data60% to 91% yield
Comparator Or BaselineNot specified, but demonstrates high efficiency in aqueous media.
Quantified DifferenceHigh yields demonstrate suitability as a phosphorylating reagent.
ConditionsOne-step reaction in aqueous media.

For applications requiring the covalent attachment of phosphate groups to organic molecules in water, STMP offers a proven, high-yield route that is often more direct than using linear polyphosphates or other phosphorylating agents.

Formulating High-Stability Modified Starches for Food Processing

For producing food-grade starches that must withstand high temperatures, high shear, or acidic conditions (e.g., in canned soups, fruit fillings, or salad dressings), STMP is a preferred cross-linking agent. Its high reaction efficiency and the stability of the resulting phosphate linkages provide superior viscosity control and resistance to breakdown during processing and storage compared to native starches.

High-Performance Water Treatment and Detergents for Hard Water Conditions

In applications where sequestration of Ca2+ and Mg2+ ions is critical, such as industrial water treatment, scale prevention, and detergents, STMP's exceptional solubility in the presence of these ions is a key advantage. Unlike linear polyphosphates that can precipitate and lose effectiveness, STMP remains in solution to chelate minerals, prevent scale formation, and act as a dispersant.

Active Agent in Advanced Dental Care Formulations

In dentistry, STMP is used in formulations to reduce demineralization and enhance remineralization of tooth enamel. It adsorbs onto the enamel surface, reducing hydroxyapatite solubility. Its ability to phosphorylate collagen matrices also makes it a candidate for biomimetic remineralization strategies for carious lesions, a function not readily achieved with simple orthophosphates or less stable polyphosphates.

Aqueous-Phase Phosphorylation of Biomaterials and Specialty Chemicals

As a precursor for specialty chemical synthesis, STMP is the right choice for phosphorylating organic substrates in aqueous systems. Its demonstrated ability to react with amino acids and proteins with high yields provides a direct route for creating phosphorylated biopolymers for medical, cosmetic, or industrial applications where process simplicity and water-based chemistry are paramount.

Physical Description

Dry Powder; NKRA; Liquid; Other Solid
Hexahydrate: Efflorescent solid; [Merck Index] White odorless powder; [MSDSonline]

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

262.88876194 g/mol

Monoisotopic Mass

262.88876194 g/mol

Heavy Atom Count

13

Decomposition

When heated to decomposition it emits toxic fumes of phosphoxides and sodium oxide.

UNII

3IH6169RL0

Related CAS

13566-25-1 (Parent)

Therapeutic Uses

Cariostatic Agents
EXPTL USE: A 3-YR STUDY ON SCHOOL-AGE CHILDREN USING SODIUM TRIMETAPHOSPHATE AS A CHEWING GUM ADDITIVE PRODUCED REDUCTIONS IN PROXIMAL SURFACE DENTAL CARIES INCREMENTS AS COMPARED TO A NONCHEWING GUM GROUP. THE REDUCTIONS WERE 23.3% FOR THE SODIUM TRIMETAPHOSPHATE SUCROSE GUM GROUP & 47.6% FOR THE SODIUM TRIMETAPHOSPHATE NONSUGAR GROUP AS COMPARED TO THE NO-GUM GROUP. ... A MARGINAL EFFECT ON OVERALL CARIES INCREMENTS CAN BE ASCRIBED TO THE AGENT. THIS OVERALL EFFECT RESULTED FROM A SIGNIFICANT REDUCTION OF CARIES ON THE PROXIMAL SURFACES OF TEETH, ALTHOUGH OTHER SURFACES WERE NOT AS PROTECTED. ... THE LEVEL OF PROTECTION PROVIDED BY SODIUM TRIMETAPHOSPHATE IN THIS STUDY, OR BY DIETARY PHOSPHATES IN GENERAL, APPEARS SMALL RELATIVE TO OTHER CARIES-PREVENTING AGENTS, SUCH AS TOPICAL FLUORIDES.
SODIUM TRIMETAPHOSPHATE ADDED TO CHEWING GUM IS OF MARGINAL VALUE IN REDUCING DENTAL CARIES ON PROXIMAL SURFACES OF PERMANENT TEETH.

MeSH Pharmacological Classification

Cariostatic Agents

Mechanism of Action

Condensed phosphates (CP) used as food additives depressed the growth of 7 strains of Streptococcus mutans (serotype a-g) as assessed by disk diffusion methods. Minimal inhibitory concn (MIC) of condensed phosphates on Streptococcus mutans appeared to be related to their chelating capacity. The antibacterial action of condensed phosphates seemed largely bacteriostatic. Condensed phosphates depressed lactate production from glucose and sucrose by the cells of strain Kl-R. Condensed phosphates depressed insoluble glucan production from sucrose by the cells of Kl-R. The inhibition of sugar metabolism may be due to the interference of sugar transport into Streptococcus mutans induced by the chelation effects of condensed phosphates. Hamsters were inoculated orally with strain Kl-R and reared on the high-sucrose diet No 2000 supplemented with 2% (wt/wt) condensed phosphates for 60 days. Dietary supplements of condensed phosphates were associated with reduced caries activity and plaque formation.

Other CAS

7785-84-4

Absorption Distribution and Excretion

... LITTLE, IF ANY, CYCLIC METAPHOSPHATE IS ABSORBED THRU INTESTINAL WALL WHEN ADMIN ORALLY. THE METAPHOSPHATES MUST FIRST BE HYDROLYZED TO TRIPOLYPHOSPHATE & NEXT TO ORTHOPHOSPHATE, WHICH THEN CAN BE ABSORBED.

Wikipedia

Sodium_trimetaphosphate

Use Classification

Cosmetics -> Buffering; Chelating; Anticaking

Methods of Manufacturing

Prepd by tempering sodium hexametaphosphate at about 500 °C for 8-12 hrs; by heating Na2HPO4 and NH4NO3 to 320 °C or by heating NaH2PO4 at 530 °C.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Fabricated Metal Product Manufacturing
Services
All Other Basic Organic Chemical Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Miscellaneous Manufacturing
Metaphosphoric acid (H3P3O9), sodium salt (1:3): ACTIVE
Stabilizing salts ... phosphates are used in imitation dairy products for one of the following purposes to: alter buffering capacity of the system; improve stability of the protein to calcium ions; improve the heat stability of the protein; minimize the age gelation of ultra-high temperature (UHT) processed imitation products; serve as emulsifying salts in imitation cheese manufacture; and modify the water-binding capacity of proteins and improve solubility ... .

Analytic Laboratory Methods

It is suggested that dusts of trisodium phosphate be collected in an impinger containing distilled water which may then be titrated with a standard solution of sulfuric acid. They may also be analyzed for P2O3 content by precipitation of ammonium phosphomolybdate followed by redissolving in standard alkali & back-titrating with acid. Gravimetric procedures are also available, as are NMR spectroscopy & ion exchange chromatography. /Dodecahydrate/

Stability Shelf Life

LOSES WATER ON STORAGE @ 20 °C /HEXAHYDRATE/

Dates

Last modified: 08-15-2023

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